molecular formula C12H21N5OS B10807399 N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 80472-71-5

N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B10807399
CAS No.: 80472-71-5
M. Wt: 283.40 g/mol
InChI Key: JIXWOIKEWHTILT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a synthetic acetamide derivative characterized by a tetrazole-thioether moiety and dual N-alkyl substituents (cyclohexyl and ethyl groups). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. This compound’s structural features align with derivatives explored in medicinal chemistry and materials science, though its specific applications remain under investigation .

Properties

CAS No.

80472-71-5

Molecular Formula

C12H21N5OS

Molecular Weight

283.40 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H21N5OS/c1-3-17(10-7-5-4-6-8-10)11(18)9-19-12-13-14-15-16(12)2/h10H,3-9H2,1-2H3

InChI Key

JIXWOIKEWHTILT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CSC2=NN=NN2C

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclohexyl group, an ethyl group, and a tetrazole moiety linked through a sulfanylacetamide functional group. Its molecular formula is C11H16N4OSC_{11}H_{16}N_4OS.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted for its potential to modulate the activity of kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Research indicates that compounds with similar structures can affect cell proliferation and induce apoptosis in cancer cells. The tetrazole ring is often associated with anticancer activity due to its ability to interact with various biological targets .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModulation of kinase activity
AntimicrobialEffective against certain resistant bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Efficacy : A study assessed the compound's effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, indicating promising antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing properties:

Compound Name Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
N-Cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide 325.4 (estimated) Cyclohexyl, ethyl, 1-methyltetrazol-5-yl Under investigation; potential bioactivity or material applications
2-(1-Methyltetrazol-5-yl)sulfanyl-N-(o-tolylmethyl)acetamide 278.1 o-Tolylmethyl, 1-methyltetrazol-5-yl Synthetic intermediate; characterized by LCMS (RT 1.51 min) and ¹H NMR
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide 413.5 (estimated) 4-Ethoxyphenyl (tetrazole substitution), isopropyl, phenyl Structural analog with enhanced aromaticity; potential for photochemical applications
N-[(3S)-1,1-Dioxothiolan-3-yl]-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide 343.4 1,1-Dioxothiolan (sulfone-containing ring), ethyl, 1-methyltetrazol-5-yl Increased polarity due to sulfone; potential for improved solubility
Bis(1-methyltetrazol-5-yl)disulfide (T2) 284.3 Disulfide-linked tetrazole dimers Redox shuttle in dye-sensitized solar cells (DSSCs); PCE up to 7.9%

Key Structural and Functional Differences

  • The isopropyl-phenyl group in the 4-ethoxyphenyl analog () may improve π-π stacking interactions, relevant in materials science .
  • Unsubstituted 1-methyltetrazole derivatives (e.g., ) prioritize metabolic stability .
  • Sulfur Functionality :

    • The thioether linker in acetamide derivatives contrasts with the disulfide bond in T2 (), which enables reversible redox cycling in DSSCs but limits pharmaceutical utility due to instability .
  • Applications: Pharmaceutical Potential: Hydroxyacetamide derivatives () with triazole/imidazole cores exhibit antiproliferative activity, suggesting the target compound may share bioactivity .

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